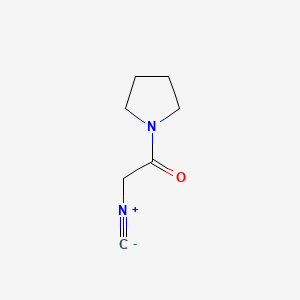
Tridecil β-D-maltopiranosido
Descripción general
Descripción
Tridecyl b-D-maltopyranoside is a non-ionic detergent and surfactant, commonly used in biochemical and biophysical research. It is a disaccharide derivative and glycoside, known for its effectiveness in maintaining protein solubility, particularly in studies involving membrane protein crystallization .
Aplicaciones Científicas De Investigación
Tridecyl b-D-maltopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents
Mecanismo De Acción
Target of Action
Tridecyl β-D-maltopyranoside is primarily targeted at membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction .
Mode of Action
As a non-ionic detergent and surfactant, Tridecyl β-D-maltopyranoside interacts with membrane proteins by solubilizing and stabilizing them . This interaction helps maintain the proteins in a soluble, monodispersed state, preventing them from forming insoluble aggregates .
Pharmacokinetics
As a surfactant, it is known to improve the bioavailability and delivery of drugs .
Result of Action
The primary result of Tridecyl β-D-maltopyranoside’s action is the maintenance of membrane proteins in a soluble, monodispersed state . This prevents the proteins from forming insoluble aggregates, which is particularly important in the successful crystallization of membrane proteins .
Action Environment
The action of Tridecyl β-D-maltopyranoside is influenced by environmental factors. For instance, in studies on membrane protein crystallization, it has been found that the presence of salt is necessary for Tridecyl β-D-maltopyranoside to effectively maintain protein solubility .
Análisis Bioquímico
Biochemical Properties
Tridecyl b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules to maintain their solubility and functionality. For instance, it has been shown to be effective in maintaining the solubility of membrane proteins during crystallization studies . The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of Tridecyl b-D-maltopyranoside, which allows it to form micelles that encapsulate hydrophobic regions of proteins, thereby preventing aggregation .
Cellular Effects
Tridecyl b-D-maltopyranoside influences various cellular processes by affecting cell membrane integrity and protein solubility. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism by altering the solubility and functionality of membrane proteins . For example, in studies involving the solubilization of the b2-adrenoceptor, Tridecyl b-D-maltopyranoside was found to maintain the receptor’s functionality and improve its thermal stability . This indicates that Tridecyl b-D-maltopyranoside can significantly influence cell function by stabilizing key membrane proteins involved in signaling pathways.
Molecular Mechanism
The molecular mechanism of action of Tridecyl b-D-maltopyranoside involves its ability to form micelles that encapsulate hydrophobic regions of proteins, thereby preventing their aggregation and maintaining their solubility . This compound interacts with biomolecules through hydrophobic and hydrophilic interactions, which allows it to stabilize membrane proteins and maintain their functionality. Additionally, Tridecyl b-D-maltopyranoside can influence enzyme activity by either inhibiting or activating specific enzymes through its interactions with their hydrophobic regions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tridecyl b-D-maltopyranoside can change over time due to its stability and potential degradation. Studies have shown that this compound is stable at room temperature and can maintain its effectiveness over extended periods .
Dosage Effects in Animal Models
The effects of Tridecyl b-D-maltopyranoside in animal models can vary with different dosages. At lower dosages, it is generally well-tolerated and effective in maintaining protein solubility and functionality . At higher dosages, there may be potential toxic or adverse effects, although specific studies on the threshold effects and toxicity in animal models are limited
Metabolic Pathways
Tridecyl b-D-maltopyranoside is involved in metabolic pathways related to the solubilization and stabilization of membrane proteins. It interacts with enzymes and cofactors that are involved in these pathways, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Tridecyl b-D-maltopyranoside is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects on membrane proteins .
Subcellular Localization
Tridecyl b-D-maltopyranoside is primarily localized in the cell membrane, where it interacts with membrane proteins to maintain their solubility and functionality . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tridecyl b-D-maltopyranoside is synthesized through the glycosylation of tridecyl alcohol with maltose. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under anhydrous conditions to promote the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of Tridecyl b-D-maltopyranoside follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Tridecyl b-D-maltopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in its structure. These reactions can be catalyzed by acids or bases, depending on the desired outcome .
Common Reagents and Conditions
Acidic Conditions: Trifluoromethanesulfonic acid (TfOH) is commonly used as a catalyst for glycosylation reactions.
Basic Conditions: Sodium hydroxide (NaOH) can be used to deprotonate the hydroxyl groups, facilitating nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various glycosides and derivatives, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- n-Dodecyl b-D-maltopyranoside
- Decyl b-D-maltopyranoside
- Tetradecyl b-D-maltopyranoside
- Undecyl b-D-maltopyranoside
Uniqueness
Tridecyl b-D-maltopyranoside is unique due to its longer alkyl chain compared to other similar compounds. This longer chain enhances its ability to solubilize and stabilize membrane proteins, making it particularly effective in studies involving these proteins .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRPDMVGIRGBV-IYBATYGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432745 | |
| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93911-12-7 | |
| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















